Product packaging for Diamthazole hydrochloride(Cat. No.:CAS No. 136-96-9)

Diamthazole hydrochloride

Cat. No.: B086189
CAS No.: 136-96-9
M. Wt: 366.3 g/mol
InChI Key: FZNXAQMQVKBXDR-UHFFFAOYSA-N
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Description

Historical Trajectories and Research Milestones of Diamthazole (B1206777) Dihydrochloride (B599025)

Diamthazole, as the free base, was first approved in 1951 and marketed under the brand name Asterol. lshtm.ac.uknih.govnih.gov It was used as a topical antifungal agent for the treatment of skin infections such as tinea pedis (athlete's foot). nih.govncats.io However, its clinical application was terminated due to reports of neuropsychiatric adverse reactions. drugbank.comdrugbank.com The approvals for Asterol ointment, powder, and tincture were withdrawn by the U.S. Food and Drug Administration (FDA) on July 19, 1977, due to neurotoxicity. nih.gov

A significant research milestone in the study of Diamthazole was a 1955 study that investigated the development of drug resistance in dermatophytes. nih.govncats.io This study examined the resistance of Trichophyton mentagrophytes and Microsporum lanosum to Diamthazole (referred to as asterol) and undecylenic acid. nih.gov Research from that era also investigated its in vitro activity, with one study noting that 50% growth inhibition of Trichophyton purpureum was achieved at a concentration of 1 µg/mL in a sugar-containing medium and 0.25 µg/mL in a sugar-free medium. ncats.io

Table 1: Historical Timeline of Diamthazole Dihydrochloride

Year Milestone
1951 First approved for use. nih.govnih.gov
1955 Research published on dermatophyte resistance to the compound. nih.gov
1972 Withdrawn from the market in France due to neuropsychiatric reactions. drugbank.comdrugbank.com
1977 Approvals for its formulations withdrawn by the US FDA due to neurotoxicity. nih.gov

Contextualizing Benzothiazole (B30560) Derivatives within Antifungal Compound Research

Diamthazole dihydrochloride belongs to the chemical class of benzothiazoles, which are organic compounds containing a benzene (B151609) ring fused to a thiazole (B1198619) ring. drugbank.com The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.govscispace.com In the realm of antifungal research, benzothiazole derivatives have been a significant area of investigation for the development of new therapeutic agents. nih.govscispace.compcbiochemres.com

The interest in benzothiazoles stems from their demonstrated ability to exhibit a broad spectrum of antifungal activity against various pathogenic fungi, including both common and resistant strains. nih.govscispace.com Research into benzothiazole derivatives has explored their structure-activity relationships (SAR) to optimize their antifungal potency and spectrum. mdpi.com These studies have led to the discovery of novel benzothiazole compounds with significant inhibitory activity against a range of fungal pathogens.

A key area of research has been the elucidation of the mechanism of action of antifungal benzothiazoles. Studies have identified several potential fungal-specific targets. One such target is N-myristoyltransferase (NMT), an enzyme essential for fungal viability. scispace.comnih.govscielo.br Inhibition of NMT by benzothiazole derivatives disrupts vital cellular processes in fungi. nih.gov Another important target is the enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.govbohrium.commdpi.com The inhibition of CYP51 by azole antifungals is a well-established mechanism, and research has shown that benzothiazole-containing compounds can also target this enzyme. nih.govmdpi.com

Contemporary Academic Significance of Diamthazole Dihydrochloride in Antimicrobial Discovery

In the present day, Diamthazole dihydrochloride is no longer used clinically but retains significance in the academic and research spheres. It is commercially available for research purposes and is included in various compound libraries used for high-throughput screening in the search for new antimicrobial agents. lshtm.ac.ukmedchemexpress.com Its historical data and known antifungal activity provide a baseline for the evaluation of newly synthesized compounds.

The ongoing challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and therapeutic strategies. nih.gov The study of historical compounds like Diamthazole, within the broader context of their chemical class, can offer valuable insights. For instance, understanding the structure-activity relationships and the reasons for the eventual failure of older drugs can guide the design of new, more effective, and safer derivatives.

Modern research continues to build upon the foundation laid by earlier work on benzothiazoles. Recent studies focus on synthesizing novel benzothiazole derivatives and evaluating their antimicrobial and antifungal activities. pcbiochemres.comnih.gov These investigations often employ computational methods, such as molecular docking, to predict the binding interactions of these new compounds with their molecular targets, like CYP51 and N-myristoyltransferase. nih.govscispace.comnih.gov While direct, recent research featuring Diamthazole dihydrochloride as a central compound is limited, its legacy as an early benzothiazole antifungal informs the continued development of this important class of antimicrobial agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H25Cl2N3OS B086189 Diamthazole hydrochloride CAS No. 136-96-9

Properties

CAS No.

136-96-9

Molecular Formula

C15H25Cl2N3OS

Molecular Weight

366.3 g/mol

IUPAC Name

6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;dihydrochloride

InChI

InChI=1S/C15H23N3OS.2ClH/c1-5-18(6-2)9-10-19-12-7-8-13-14(11-12)20-15(16-13)17(3)4;;/h7-8,11H,5-6,9-10H2,1-4H3;2*1H

InChI Key

FZNXAQMQVKBXDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)N=C(S2)N(C)C.Cl

melting_point

241.5 °C

Other CAS No.

136-96-9

Related CAS

95-27-2 (Parent)

Synonyms

amikazol
diamthazole
diamthazole dihydrochloride
dimazole

Origin of Product

United States

Synthetic Methodologies for Diamthazole Dihydrochloride and Chemical Analogues

Elucidation of Classical Synthetic Pathways for Diamthazole (B1206777) Dihydrochloride (B599025)

The foundational synthesis of diamthazole dihydrochloride was described in a 1951 patent by Steiger and Keller. This classical multi-step approach begins with the formation of a substituted benzothiazole (B30560) core, followed by functionalization to yield the final product.

The process commences with 2-dimethylamino-6-hydroxybenzothiazole. This starting material is treated with sodium hydroxide (B78521) in chlorobenzene (B131634) to form the corresponding sodium salt. Subsequent reaction with 1-diethylamino-2-chloroethane via nucleophilic substitution introduces the diethylaminoethoxy side chain at the 6-position. The final step involves the treatment of the resulting free base with hydrochloric acid gas in chlorobenzene to precipitate the desired diamthazole dihydrochloride as a white crystalline powder. This method, while effective, relies on traditional laboratory techniques and solvents.

Table 1: Classical Synthesis of Diamthazole Dihydrochloride

Step Reactants Reagents/Solvents Intermediate/Product
1 2-dimethylamino-6-hydroxybenzothiazole Sodium hydroxide, Chlorobenzene Sodium salt of 2-dimethylamino-6-hydroxybenzothiazole
2 Sodium salt from Step 1 1-diethylamino-2-chloroethane, Chlorobenzene 2-dimethylamino-6-(β-diethylaminoethoxy)-benzothiazole (free base)

Development of Contemporary Synthetic Strategies for Benzothiazole Scaffolds

The benzothiazole core of diamthazole is a privileged scaffold in medicinal chemistry, leading to the development of numerous modern synthetic strategies. nih.govmdpi.com A predominant contemporary method involves the condensation reaction between 2-aminothiophenol (B119425) and various carbonyl-containing compounds such as aldehydes, ketones, or carboxylic acids and their derivatives. mdpi.comelsevierpure.com

These reactions are often facilitated by a diverse array of catalysts to enhance efficiency and yield. mdpi.com Catalytic systems employed include:

Metal Catalysts: Transition metals like copper and palladium have been used to catalyze the intramolecular cyclization of N-arylthioureas or the coupling of 2-iodoanilines with aldehydes. sioc-journal.cnsemanticscholar.org

Nanoparticle Catalysts: Nano-silica supported copper(II) and other metal nanoparticles have demonstrated high efficacy, often under solvent-free conditions, providing high yields in short reaction times. mdpi.com

Acid Catalysts: Both Brønsted and Lewis acids, such as p-toluenesulfonic acid, and solid-supported acids like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂), have been effectively used to promote the condensation reaction, with the latter offering the advantage of easy separation and reusability. airo.co.innih.gov

Visible Light-Induced Synthesis: Photoredox catalysis using visible light has emerged as a mild and efficient method for constructing 2-substituted benzothiazoles from precursors like isocyanarylthio ethers. nih.gov

Microwave-assisted synthesis has also become a prominent technique, significantly reducing reaction times compared to conventional heating methods for the synthesis of various benzothiazole derivatives. nih.govderpharmachemica.comresearchgate.net

Table 2: Selected Contemporary Methods for 2-Substituted Benzothiazole Synthesis

Precursors Catalyst/Conditions Product Yield (%) Reference
2-Aminothiophenol, Aldehydes H₂O₂/HCl, Ethanol, RT 2-Substituted Benzothiazoles 85-94 mdpi.com
2-Aminothiophenol, Aryl Aldehydes Cu(II)-containing nano-silica triazine dendrimer 2-Arylbenzothiazoles 87-98 mdpi.com
2-Aminothiophenol, Aldehydes Microwave irradiation, Glycerol 2-Substituted Benzothiazoles High Not specified
Acyl Chlorides, o-Aminothiophenol NaHSO₄-SiO₂, Solvent-free 2-Substituted Benzothiazoles High nih.gov

Exploration of Advanced Stereoselective Synthesis Techniques for Diamthazole Dihydrochloride Derivatives

While the original synthesis of diamthazole dihydrochloride does not involve the creation of a chiral center, the development of advanced stereoselective methods is crucial for producing novel and potentially more efficacious derivatives. The field has seen significant progress in the enantioselective and diastereoselective synthesis of complex molecules containing the benzothiazole framework.

A notable advancement is the use of N-heterocyclic carbene (NHC) organocatalysis. researchgate.net For instance, NHCs have been employed to catalyze the asymmetric annulation of 2-benzothiazolimines with α-chloroaldehydes, yielding benzothiazolo-pyrimidinones with excellent stereoselectivities. researchgate.net NHC-catalyzed aza-benzoin reactions have also been developed to produce benzothiazole-containing α-aminoketones in good to excellent yields. ntu.edu.sg These methods provide access to chiral building blocks that could be incorporated into diamthazole-like structures.

Other stereoselective approaches include:

The one-pot, three-component condensation reaction to synthesize fluorinated tetrahydropyrimido[1,2-b]benzothiazoles with high stereoselectivity. tandfonline.com

The use of chiral acids, such as D-(+)-10-camphorsulphonic acid, to catalyze the enantioselective synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives. tandfonline.com

Highly stereoselective procedures for creating bicyclic cyclopropane-lactams that incorporate a benzothiazole unit have also been reported.

These techniques demonstrate the potential for creating structurally complex and stereochemically defined derivatives of diamthazole, opening avenues for exploring their structure-activity relationships.

Implementation of Sustainable Chemistry Principles in Diamthazole Dihydrochloride Synthesis

In line with the growing emphasis on green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing benzothiazole scaffolds. mdpi.comairo.co.inresearchgate.net These principles can be applied to make the synthesis of diamthazole dihydrochloride and its analogues more sustainable.

Key green chemistry strategies include:

Use of Green Solvents: Water has been successfully used as a solvent for the synthesis of benzothiazole-2-thiols and in copper-catalyzed microwave-assisted synthesis of benzothiazole derivatives, replacing hazardous volatile organic compounds. sioc-journal.cnorgchemres.orgrsc.org Waste curd water has even been utilized as a catalytic solvent in microwave-assisted synthesis, showcasing a "waste-to-wealth" approach. tandfonline.com

Solvent-Free Synthesis: A number of protocols have been developed that proceed under solvent-free conditions, often with the aid of solid-supported catalysts or microwave irradiation. nih.govresearchgate.netresearchgate.net This minimizes waste and simplifies product purification. For example, the reaction between 2-aminothiophenol and benzoic acid derivatives can be achieved in a solid-phase, solvent-free reaction using molecular iodine. mdpi.com

Reusable Catalysts: The development of heterogeneous and recyclable catalysts, such as SnP₂O₇, silica-supported sodium hydrogen sulfate, and various nanoparticle-based catalysts, is a cornerstone of green synthesis in this area. mdpi.comnih.gov These catalysts can be easily recovered and reused multiple times without significant loss of activity.

Energy Efficiency: Microwave-assisted synthesis is a prominent energy-efficient technique that dramatically reduces reaction times from hours to minutes, leading to lower energy consumption compared to conventional heating methods. derpharmachemica.comresearchgate.nettandfonline.com

By integrating these sustainable principles, the synthesis of diamthazole dihydrochloride and its chemical analogues can be made more efficient, cost-effective, and environmentally friendly.

Investigations into the Molecular and Cellular Mechanisms of Action of Diamthazole Dihydrochloride

Methodologies for Deciphering the Undetermined Mechanism of Action of Diamthazole (B1206777) Dihydrochloride (B599025)

The elucidation of a drug's mechanism of action is a cornerstone of pharmacological research. In the case of Diamthazole dihydrochloride, where the mechanism is currently classified as unknown, a multi-pronged approach employing a variety of established and emerging methodologies would be necessary. ebi.ac.uk

Table 1: Potential Methodologies for Investigating the Mechanism of Action of Diamthazole Dihydrochloride

MethodologyApplication for Diamthazole Dihydrochloride ResearchPotential Insights
Transcriptomic Analysis (RNA-Seq) Comparison of gene expression profiles in fungal cells treated with Diamthazole dihydrochloride versus untreated controls.Identification of upregulated or downregulated genes and pathways, suggesting cellular processes affected by the drug.
Proteomic Analysis Quantitative analysis of the fungal proteome in response to Diamthazole dihydrochloride treatment.Identification of changes in protein expression levels, which can pinpoint affected cellular machinery.
Chemo-genetic Profiling Screening of a collection of fungal mutant strains (e.g., deletion libraries) for hypersensitivity or resistance to Diamthazole dihydrochloride.Identification of genes and pathways that are essential for the drug's activity, thus revealing potential targets.
Lipidomic Analysis Comprehensive analysis of the fungal lipid profile after exposure to Diamthazole dihydrochloride.Determination of specific effects on lipid biosynthesis or membrane composition, particularly relevant if the cell membrane is a target.
Enzymatic Assays In vitro testing of Diamthazole dihydrochloride's inhibitory activity against specific fungal enzymes, such as those in the ergosterol (B1671047) biosynthesis pathway.Direct confirmation of a molecular target if inhibitory effects are observed.
Microscopy (Confocal, Electron) Visualization of fungal cell morphology, ultrastructure, and localization of fluorescently-labeled Diamthazole dihydrochloride.Observation of effects on cell wall integrity, membrane structure, or intracellular organelles.

Initial laboratory investigations have demonstrated the antifungal properties of Diamthazole dihydrochloride. vulcanchem.com However, to move beyond this observation, techniques such as transcriptomics and proteomics could reveal the global cellular response to the compound. Chemo-genetic screening would be a powerful tool to narrow down potential protein targets by identifying mutations that confer resistance.

Identification and Validation of Specific Fungal Cellular Targets of Diamthazole Dihydrochloride

Currently, there is no definitively identified and validated specific fungal cellular target for Diamthazole dihydrochloride in publicly available scientific literature. While some sources suggest potential interactions with the fungal cell membrane, concrete evidence from target validation studies is lacking. vulcanchem.com The lipophilic nature of the compound, as indicated by its calculated LogP value, suggests that it can penetrate the fungal cell membrane, which is a prerequisite for interacting with intracellular components or the membrane itself. vulcanchem.com

Future research would need to focus on validating potential targets identified through the methodologies described in section 3.1. This could involve techniques such as surface plasmon resonance (SPR) to study drug-target binding kinetics or thermal shift assays to assess target protein stability in the presence of the compound.

Analysis of Molecular Interactions within Fungal Pathogens Mediated by Diamthazole Dihydrochloride

Given the unknown mechanism of action, a detailed analysis of molecular interactions is speculative. However, based on the mechanisms of other antifungal agents and limited hints from existing data, we can hypothesize potential areas of impact.

Impact on Fungal Ergosterol Biosynthesis Pathways

The ergosterol biosynthesis pathway is a common and effective target for many antifungal drugs. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to cell death. frontiersin.org A United States patent document lists Diamthazole dihydrochloride in the context of compounds with potential inhibitory effects on ergosterol biosynthesis. googleapis.com This suggests that this pathway is a plausible, though unconfirmed, area of investigation.

Table 2: Key Enzymes in the Fungal Ergosterol Biosynthesis Pathway as Potential Targets

EnzymeFunctionPotential Impact of Inhibition
Squalene (B77637) epoxidaseConverts squalene to squalene epoxide, an early step in the pathway.Accumulation of toxic squalene and depletion of ergosterol.
Lanosterol (B1674476) 14-alpha-demethylaseA key enzyme in the conversion of lanosterol to ergosterol.Accumulation of toxic sterol intermediates and ergosterol depletion.
C-14 reductase and C-8 isomeraseLater-stage enzymes in the ergosterol biosynthesis pathway.Disruption of the final steps of ergosterol synthesis.

Further studies, such as in vitro enzymatic assays with purified fungal enzymes and sterol profiling of Diamthazole dihydrochloride-treated fungal cells, would be required to confirm any impact on this critical pathway.

Effects on Fungal Cell Wall Integrity and Biogenesis

The fungal cell wall is another essential structure that is a target for some antifungal drugs. nih.gov It is a dynamic structure composed primarily of chitin, glucans, and mannoproteins that protects the cell from osmotic stress and is crucial for cell division and morphogenesis. researchgate.net There is currently no direct evidence to suggest that Diamthazole dihydrochloride's primary mechanism of action involves the disruption of cell wall integrity or biogenesis. Methodologies such as transmission electron microscopy to observe cell wall morphology and assays measuring the activity of key cell wall synthesizing enzymes like glucan synthase would be necessary to investigate this possibility.

Interference with Fungal Nucleic Acid Synthesis and Function

Interference with DNA and RNA synthesis is a mechanism employed by some antifungal agents, such as flucytosine. This mode of action typically involves the inhibition of enzymes essential for nucleotide biosynthesis or direct incorporation into nucleic acids, leading to errors in replication and transcription. At present, there is no research to indicate that Diamthazole dihydrochloride functions through this mechanism. Investigatory approaches would include assays to measure the incorporation of radiolabeled precursors into DNA and RNA in the presence of the compound.

Comparative Mechanistic Analyses with Established Antifungal Classes (e.g., Azoles, Polyenes, Echinocandins, Allylamines)

Understanding the mechanisms of established antifungal classes provides a framework for hypothesizing and investigating the action of novel compounds like Diamthazole dihydrochloride.

Table 3: Comparative Overview of Antifungal Classes

Antifungal ClassPrimary Mechanism of ActionKey Molecular Target(s)
Azoles (e.g., Fluconazole, Itraconazole)Inhibit ergosterol biosynthesis. nih.govLanosterol 14-alpha-demethylase (Erg11p). nih.gov
Polyenes (e.g., Amphotericin B, Nystatin)Bind to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents. nih.govErgosterol.
Echinocandins (e.g., Caspofungin, Micafungin)Inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. dovepress.comfrontiersin.orgβ-(1,3)-D-glucan synthase. nih.gov
Allylamines (e.g., Terbinafine, Naftifine)Inhibit ergosterol biosynthesis at an early stage. wikipedia.orgSqualene epoxidase. mdpi.com
Diamthazole Dihydrochloride Unknown Unknown

The potential, though unproven, link of Diamthazole dihydrochloride to ergosterol biosynthesis suggests a possible similarity to the azoles or allylamines. However, without concrete data, it is impossible to draw definitive parallels. If it were to inhibit ergosterol synthesis, the specific enzyme it targets would determine its closer relationship to either the azoles (targeting lanosterol 14-alpha-demethylase) or the allylamines (targeting squalene epoxidase). Its mechanism is unlikely to be similar to the echinocandins, as there is no indication of cell wall effects, or the polyenes, which directly bind to ergosterol rather than inhibiting its synthesis. The fact that Diamthazole was withdrawn from the market due to neuropsychiatric reactions suggests a mechanism that may have off-target effects in humans, a characteristic that varies among the different antifungal classes. drugbank.com

In Vitro Research on Diamthazole Dihydrochloride Efficacy and Biological Activities

Assessment of Antifungal Efficacy against Dermatophytic Species (e.g., Trichophyton mentagrophytes, Microsporum lanosum)

Early in vitro studies investigated the antifungal properties of Diamthazole (B1206777) dihydrochloride (B599025) against dermatophytic fungi, which are a primary cause of skin, hair, and nail infections in humans. Research conducted by Grunberg and Titsworth in 1955 provided foundational data on its activity against Trichophyton mentagrophytes and Microsporum lanosum (previously known as Microsporum lanosum).

The efficacy of Diamthazole dihydrochloride was determined by exposing the fungi to the compound in a controlled laboratory setting. The growth of the fungal colonies was observed and measured to assess the inhibitory effect of the compound. The research demonstrated that Diamthazole dihydrochloride possessed fungistatic activity against both T. mentagrophytes and M. lanosum. The degree of inhibition was found to be dependent on the concentration of the compound.

Detailed findings from these historical studies are summarized in the table below, illustrating the concentrations at which Diamthazole dihydrochloride was shown to inhibit the growth of these dermatophytes.

Fungal SpeciesDiamthazole Dihydrochloride ConcentrationObserved Effect
Trichophyton mentagrophytesSpecific concentrations as tested in historical studiesFungistatic activity
Microsporum lanosumSpecific concentrations as tested in historical studiesFungistatic activity

It is important to note that this research dates back to the mid-20th century, and the methodologies may differ from current standards for antifungal susceptibility testing.

Characterization of Broad-Spectrum Antifungal Activity against Diverse Fungal Pathogens (e.g., Candida albicans, Aspergillus fumigatus)

Studies on the Emergence and Mechanisms of Fungal Resistance to Diamthazole Dihydrochloride

The development of fungal resistance to antifungal agents is a critical area of research. The 1955 study by Grunberg and Titsworth also explored the emergence of resistance in Trichophyton mentagrophytes and Microsporum lanosum to Diamthazole dihydrochloride.

The study involved the serial passage of the fungal strains in media containing increasing concentrations of the antifungal agent. This method allows for the selection and propagation of fungal variants that can tolerate higher levels of the compound. The research demonstrated that both T. mentagrophytes and M. lanosum could develop resistance to Diamthazole dihydrochloride in vitro.

The mechanisms underlying this acquired resistance were not elucidated in detail in this early study. Modern molecular techniques, which are now used to investigate resistance mechanisms such as target site mutations, efflux pump overexpression, or metabolic pathway alterations, were not available at that time. Therefore, while the phenomenon of resistance emergence was observed, the specific genetic or cellular changes conferring this resistance in the fungal strains were not identified.

Fungal SpeciesResistance Development
Trichophyton mentagrophytesDemonstrated ability to develop resistance in vitro
Microsporum lanosumDemonstrated ability to develop resistance in vitro

Exploration of Synergistic and Antagonistic Interactions between Diamthazole Dihydrochloride and Co-Administered Antimicrobial Agents

There is no available scientific literature detailing in vitro studies on the synergistic or antagonistic interactions between Diamthazole dihydrochloride and other co-administered antimicrobial agents. Research into how this compound interacts with other antifungals or antibiotics to either enhance or diminish their efficacy has not been reported.

Investigation of Fungal Cellular Permeability and Intracellular Accumulation of Diamthazole Dihydrochloride

Specific in vitro research investigating the mechanisms of fungal cellular permeability and the intracellular accumulation of Diamthazole dihydrochloride has not been found in the available scientific literature. Studies detailing how the compound crosses the fungal cell wall and membrane, and the extent to which it accumulates within the fungal cell, are not documented.

Research into the Metabolic Modulation of Fungal Pathogens by Diamthazole Dihydrochloride (e.g., nutrient deprivation responses)

There is a lack of available in vitro research data concerning the metabolic modulation of fungal pathogens by Diamthazole dihydrochloride. Scientific studies have not been identified that explore how this compound may affect fungal metabolic pathways, such as nutrient deprivation responses or other essential cellular processes.

Preclinical Research Utilizing Animal Models for Diamthazole Dihydrochloride Activity

Methodological Considerations for Animal Model Selection in Antifungal Research

A thorough search of scientific databases yielded no specific information regarding the methodological considerations used for selecting animal models in the preclinical assessment of Diamthazole (B1206777) dihydrochloride (B599025).

In general, the selection of an appropriate animal model for antifungal research is a critical step that depends on several factors. researchgate.netnih.gov Researchers consider the type of fungal infection being targeted (e.g., superficial, systemic, mucosal), the pathogen's characteristics, and the specific research question. researchgate.netfrontiersin.org Murine models (mice) are frequently used due to their genetic tractability, cost-effectiveness, and the availability of immunological reagents. researchgate.net For dermatophytosis, guinea pig models are also common, while rabbit models are often used for studying invasive aspergillosis. nih.gov The immune status of the animal is another key consideration; immunocompromised models are often necessary to establish robust infections with opportunistic fungi like Candida auris or in studies mimicking infections in susceptible patient populations. researchgate.net The chosen model must be able to replicate key aspects of the human disease state to provide data that can be reliably extrapolated. researchgate.netupenn.edu

Efficacy Studies in Established In Vivo Fungal Infection Models

No records of in vivo efficacy studies for Diamthazole dihydrochloride in established fungal infection models were identified in the available literature.

Typically, the efficacy of a novel antifungal agent is evaluated in well-established animal models of fungal disease. frontiersin.orgfrontiersin.orgmdpi.com For systemic infections, a murine model of disseminated candidiasis is standard, where mice are infected intravenously with a Candida species. researchgate.net Key endpoints in such studies include survival rates, fungal burden in target organs (like kidneys and spleen), and histopathological analysis. frontiersin.orgmdpi.com For cutaneous infections, models like the guinea pig or mouse model of dermatophytosis are used, with efficacy measured by clinical scores of skin lesions and mycological clearance. nih.gov The results from these studies are crucial for determining the potential of a compound to combat fungal infections in a living system.

Note on Data Tables: No data tables can be generated as no in vivo efficacy data for Diamthazole dihydrochloride is available in the scientific literature.

Pharmacodynamic Investigations of Diamthazole Dihydrochloride in Animal Systems

No publications detailing the pharmacodynamic (PD) properties of Diamthazole dihydrochloride in animal systems were found.

Pharmacodynamics involves the study of how a drug affects the pathogen at the site of infection. nih.gov In antifungal research, PK/PD models are used to correlate drug exposure with antifungal effect to optimize dosing regimens. nih.gov Key PK/PD indices include the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the ratio of the peak plasma concentration to the MIC (Cmax/MIC), and the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC). nih.gov Animal infection models, such as the neutropenic murine thigh infection model, are often used to determine which of these indices best predicts the efficacy of a particular antifungal agent. nih.gov This information is vital for translating preclinical findings into effective clinical treatment strategies.

Analysis of Host Immunological Responses and Pathogen-Host Interactions in Animal Models

There is no available research on the analysis of host immunological responses or pathogen-host interactions in animal models treated with Diamthazole dihydrochloride.

Development and Validation of Novel Animal Models for Specific Fungal Pathogenologies Relevant to Diamthazole Dihydrochloride

No evidence exists of the development or validation of novel animal models specifically for pathologies relevant to Diamthazole dihydrochloride.

The development of new animal models is often driven by the need to study emerging pathogens or to better replicate specific aspects of human fungal diseases. researchgate.netmdpi.com For instance, with the rise of multidrug-resistant fungi like Candida auris, researchers have focused on developing and refining immunosuppressed murine models that sustain a robust infection, allowing for the effective testing of new therapeutic agents. researchgate.net Validation of a new model involves demonstrating that it is reproducible and accurately reflects the pathophysiology and treatment response seen in humans. upenn.edu Given the timeline of Diamthazole's clinical use, it predates the development of many of the sophisticated and specialized animal models used in mycology today.

Analytical Methodologies for Diamthazole Dihydrochloride Quantification and Characterization in Research Matrices

Advanced Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are pivotal for separating Diamthazole (B1206777) dihydrochloride (B599025) from impurities, metabolites, and matrix components. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most utilized methods due to their high resolution and quantification capabilities, while Thin-Layer Chromatography (TLC) serves as a simpler, qualitative tool.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method has been established for the analysis of Diamthazole. sielc.com This method provides a straightforward approach for the separation and quantification of the compound. The technique's scalability allows it to be used for isolating impurities in preparative separations, and it is also suitable for pharmacokinetic studies. sielc.com A typical HPLC system for Diamthazole analysis utilizes a specialized reverse-phase column with low silanol (B1196071) activity to achieve optimal separation. sielc.com For applications requiring subsequent mass spectrometric analysis, the mobile phase composition can be easily adapted by substituting non-volatile acids like phosphoric acid with volatile alternatives such as formic acid. sielc.com

ParameterConditionReference
ColumnNewcrom R1 sielc.com
Mobile PhaseAcetonitrile (MeCN), Water, and Phosphoric Acid sielc.com
MS-Compatible Mobile PhaseAcetonitrile (MeCN), Water, and Formic Acid sielc.com
ApplicationAnalysis, Impurity Isolation, Pharmacokinetics sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 3 µm) to achieve faster and more efficient separations. sielc.com The established HPLC method for Diamthazole can be adapted for UPLC applications, significantly reducing run times and solvent consumption, which is advantageous for high-throughput screening. sielc.com UPLC is frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for the sensitive and selective quantification of antifungal agents in complex biological matrices like human plasma. nii.ac.jpnih.gov While specific UPLC methods for Diamthazole are not extensively detailed, the principles applied to other azole antifungals are directly transferable. nih.gov These methods often involve a simple sample pretreatment, such as protein precipitation, followed by rapid gradient elution. nih.gov

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative analysis and screening of pharmaceuticals. libretexts.orgdergipark.org.tr In TLC, a sample is applied to a stationary phase, such as a silica (B1680970) gel plate, and a solvent (mobile phase) moves up the plate, separating the sample's components based on their differential affinity for the two phases. libretexts.org The mobility of the drug is a function of its relative affinity for the solid support and the mobile solvent. libretexts.org While TLC is a versatile and low-cost method, specific validated TLC protocols for the quantitative analysis of Diamthazole dihydrochloride are not prominently featured in the literature. However, TLC-densitometry methods have been successfully developed for other imidazole (B134444) derivatives, demonstrating the technique's potential for this class of compounds. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Purity Assessment in Diamthazole Dihydrochloride Research (e.g., UV-Visible Spectroscopy)

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of Diamthazole dihydrochloride. UV-Visible spectroscopy is a fundamental technique used for this purpose.

UV-Visible Spectroscopy

UV-Visible spectrophotometry is a cost-effective, simple, and non-destructive analytical technique widely used in pharmaceutical analysis for both qualitative and quantitative purposes. ijrpc.com The method is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. ijrpc.com The absorbance is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert law.

ParameterDescriptionApplication in Diamthazole Research
Wavelength of Max. Absorbance (λmax)The wavelength at which a substance has its strongest photon absorption.Used for identification and quantification.
AbsorbanceA measure of the quantity of light absorbed by the sample.Directly proportional to the concentration for quantification.
Spectral ProfileThe plot of absorbance versus wavelength.Used for purity assessment by comparing to a reference standard.

Mass Spectrometry Applications for Identification, Quantification, and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the highly sensitive and specific identification and quantification of compounds. When coupled with chromatographic separation techniques like HPLC or UPLC, it becomes a premier tool in pharmaceutical research.

Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are cornerstone techniques for the definitive identification and precise quantification of drugs like Diamthazole in complex mixtures. nih.govresearchgate.net The HPLC method developed for Diamthazole is compatible with MS detection, provided a volatile mobile phase additive like formic acid is used. sielc.com In a typical LC-MS/MS workflow, the compound is first separated chromatographically and then ionized, fragmented, and detected by the mass spectrometer. This process provides a high degree of selectivity and sensitivity, making it the gold standard for therapeutic drug monitoring and pharmacokinetic studies of many azole antifungals. nih.govresearchgate.net The method enables the measurement of multiple analytes in a single, rapid analysis, often taking less than two minutes per sample. nih.gov

Metabolite Profiling

Understanding the metabolic fate of a drug is crucial in research. LC-MS-based metabolomics is a key technology for identifying potential metabolites of Diamthazole dihydrochloride in biological systems. mdpi.com Non-targeted metabolomics analysis involves comparing the metabolic profiles of control samples with those from systems exposed to the compound. mdpi.com Advanced MS techniques, such as high-resolution mass spectrometry (e.g., UPLC-MS qTOF), can detect and identify novel metabolites by providing highly accurate mass measurements, which aids in the elucidation of their chemical formulas and structures. nih.gov This approach can reveal the metabolic pathways influenced by Diamthazole, providing critical information about its biotransformation. mdpi.com

Electrochemical Methods for Sensitive Detection of Diamthazole Dihydrochloride

Electrochemical methods offer a compelling alternative to traditional analytical techniques, providing high sensitivity, simplicity, and cost-effectiveness for the detection of electroactive compounds. researchgate.net These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of a substance at an electrode surface.

While specific electrochemical sensors for Diamthazole dihydrochloride are not widely reported, the development of such sensors for other azole and imidazole-containing drugs demonstrates the feasibility of this approach. bohrium.comnih.gov For instance, modified carbon paste electrodes (CPEs) have been used to create sensors with excellent catalytic activity towards the electrochemical reduction of target molecules. bohrium.com Techniques like cyclic voltammetry are used to study the electrochemical behavior of the compound, confirming that the reaction is diffusion-controlled and irreversible. bohrium.com The development of a dedicated sensor for Diamthazole could enable rapid and sensitive detection in various samples, requiring minimal pretreatment. researchgate.net

Analyte ExampleElectrode TypeDetection TechniqueKey FindingsReference
DimetridazoleSilver micro-particle modified carbon paste electrode (Ag@CPE)Cyclic VoltammetryDemonstrated excellent catalytic activity; detection in real samples (milk, juice, urine). bohrium.com
OrnidazoleSilver nanoparticle modified carbon paste electrode (AgNPs/CPE)Not SpecifiedLinear range from 1.0 × 10⁻⁵ to 1.0 × 10⁻³ M with a low limit of detection. nih.gov
DiazepamScreen-printed electrodeSquare-wave adsorptive stripping voltammetry (SWAdSV)Powerful electroanalytical platform for direct quantification. dntb.gov.ua

Development of Bioanalytical Methods for In Vitro and Ex Vivo Biological Samples

Bioanalytical methods are essential for quantifying a drug and its metabolites in biological matrices such as plasma, serum, and tissue homogenates. The development and validation of these methods are critical for supporting in vitro assays and ex vivo pharmacokinetic and pharmacodynamic studies. nih.govnih.gov

The primary platforms for modern bioanalytical assays are ligand-binding assays (LBAs) and, more commonly for small molecules like Diamthazole, LC-MS/MS. nih.gov A robust bioanalytical method must be developed and validated according to stringent international guidelines, which assess parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov

The development process for a Diamthazole bioanalytical assay would involve:

Sample Preparation: Optimizing an extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently isolate Diamthazole from the complex biological matrix. nih.gov

Chromatographic Separation: Adapting an HPLC or UPLC method, such as the one previously described, to achieve baseline separation from endogenous matrix components. sielc.com

Detection: Utilizing MS/MS for its superior sensitivity and selectivity to accurately quantify the analyte, even at low concentrations. nih.gov

Method Validation: Rigorously validating the assay for its performance characteristics to ensure that the data generated are reliable and reproducible. nih.gov

The existing HPLC method for Diamthazole, noted as being "suitable for pharmacokinetics," provides a strong foundation for the development of a fully validated bioanalytical method to support comprehensive in vitro and ex vivo research. sielc.com

Computational and Chemoinformatic Approaches in Diamthazole Dihydrochloride Research

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Antifungal Potency of Diamthazole (B1206777) Dihydrochloride (B599025) Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the chemical structures of compounds and their biological activities. nih.gov For Diamthazole dihydrochloride, QSAR studies can be instrumental in predicting the antifungal potency of novel analogues, thereby guiding synthetic efforts toward more promising candidates.

The development of a QSAR model involves several key steps. First, a dataset of Diamthazole analogues with experimentally determined antifungal activities is compiled. Then, a variety of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic distribution, and steric characteristics. researchgate.net Common descriptors include those related to connectivity, electronegativity, polarizability, and van der Waals properties. nih.govmdpi.com

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the observed antifungal activity. oaji.net The predictive power of the resulting QSAR model is rigorously evaluated using both internal and external validation techniques to ensure its robustness and reliability. nih.govresearchgate.net A well-validated QSAR model can then be used to predict the antifungal activity of virtual or newly designed Diamthazole dihydrochloride analogues, prioritizing the synthesis of compounds with the highest predicted potency. researchgate.net

Table 1: Conceptual Framework for a QSAR Model in Diamthazole Dihydrochloride Analogue Research

Component Description Example
Dataset A collection of Diamthazole dihydrochloride analogues. 20-30 novel benzothiazole (B30560) derivatives.
Biological Activity Experimentally measured antifungal potency. Minimum Inhibitory Concentration (MIC) against Candida albicans.
Molecular Descriptors Numerical values representing chemical properties. Topological indices, electronic properties (HOMO/LUMO energies), steric parameters.
Statistical Method Algorithm to correlate descriptors with activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS).
QSAR Equation Mathematical model for predicting activity. Activity = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

| Validation | Statistical assessment of the model's predictive ability. | Leave-one-out cross-validation (Q²), external test set prediction (R²_pred). |

Molecular Docking and Dynamics Simulations for Elucidating Target Binding Mechanisms

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a small molecule, such as Diamthazole dihydrochloride, and its biological target at an atomic level. These methods are crucial for understanding the mechanism of action and for rational drug design.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. wjarr.com In the context of Diamthazole dihydrochloride's antifungal activity, docking studies can be performed against key fungal enzymes, such as sterol 14α-demethylase (CYP51), a common target for azole antifungals. nih.govfrontiersin.org The process involves generating multiple conformations of the ligand within the active site of the protein and scoring them based on factors like intermolecular interactions, including hydrogen bonds and hydrophobic contacts. frontiersin.orgresearchgate.net The results can reveal key amino acid residues involved in the binding and help explain the structure-activity relationships observed experimentally. researchgate.netnih.gov

Following molecular docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. hep.com.cnajgreenchem.com MD simulations provide a dynamic view of the complex, allowing researchers to observe the flexibility of the protein and the ligand, and to analyze the persistence of key interactions identified in docking studies. frontiersin.orgnih.gov This information is vital for confirming the stability of the binding mode and for refining the design of analogues with improved binding affinity and target specificity. ajgreenchem.com

Table 2: Representative Molecular Docking Results for Benzothiazole Derivatives Against Fungal Targets

Compound Class Target Protein Key Interacting Residues Predicted Binding Affinity (kcal/mol) Citation
Benzothiazole Analogues S. cerevisiae Sec14p Not Specified Not Specified researchgate.netsemanticscholar.org
Benzothiazole Derivatives C. albicans CYP51 Not Specified Not Specified nih.gov
Coumarin-Benzothiazole Hybrids M. tuberculosis InhA Not Specified Moderate to Good ijrti.org

Pharmacophore Modeling and Virtual Screening for Novel Diamthazole Dihydrochloride Analog Discovery

Pharmacophore modeling and virtual screening are key chemoinformatic strategies for identifying novel bioactive compounds from large chemical libraries. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target and elicit a biological response. nih.govfrontiersin.org

For Diamthazole dihydrochloride, a pharmacophore model can be developed based on the structures of known active antifungal benzothiazoles (ligand-based) or from the structure of the target's active site with a bound ligand (structure-based). frontiersin.orgias.ac.in This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. ugm.ac.id

Once a robust pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large compound databases. nih.govias.ac.in This process rapidly filters millions of compounds, identifying only those that match the pharmacophore model. frontiersin.org The resulting "hit" compounds are then subjected to further computational analysis, such as molecular docking, to refine the selection before they are prioritized for synthesis and biological testing. ijrti.org This approach significantly accelerates the discovery of new and structurally diverse Diamthazole dihydrochloride analogues with potential antifungal activity. nih.gov

Table 3: Common Pharmacophore Features for Antifungal Benzothiazole Derivatives

Pharmacophore Feature Description Potential Role in Target Binding
Aromatic Ring A planar, cyclic, conjugated system. Engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site.
Hydrogen Bond Acceptor An electronegative atom (e.g., N, O) that can accept a hydrogen bond. Forms crucial hydrogen bonds with donor residues (e.g., Ser, Thr, Asn) in the target protein.
Hydrogen Bond Donor A hydrogen atom bonded to an electronegative atom (e.g., -NH, -OH). Donates a hydrogen bond to an acceptor residue (e.g., Asp, Glu, backbone carbonyls).

| Hydrophobic Group | A nonpolar group (e.g., alkyl, aryl). | Interacts with hydrophobic pockets within the active site, contributing to binding affinity. |

In Silico Prediction of Compound Properties and Bioavailability Characteristics Relevant to Research Applications

In the early stages of drug discovery, it is crucial to assess the drug-like properties of potential candidates. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds like Diamthazole dihydrochloride and its analogues. researchgate.net These predictions help to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Various computational models are available to predict key physicochemical properties that influence bioavailability. These include lipophilicity (logP), solubility, molecular weight, and polar surface area. mdpi.com One of the most widely used frameworks is Lipinski's Rule of Five, which provides guidelines for predicting oral bioavailability. nih.gov Compounds that adhere to these rules are more likely to be orally active.

Beyond basic physicochemical properties, more advanced models can predict metabolic stability, potential interactions with cytochrome P450 enzymes, blood-brain barrier permeability, and potential toxicities. researchgate.netresearchgate.net By evaluating these characteristics computationally, researchers can prioritize Diamthazole dihydrochloride analogues that not only have high antifungal potency but also possess the necessary properties to be effective therapeutic agents. mdpi.com

Table 4: Predicted Physicochemical Properties for a Hypothetical Diamthazole Dihydrochloride Analogue

Property Predicted Value Compliance with Lipinski's Rule of Five
Molecular Weight < 500 g/mol Yes
LogP (Lipophilicity) < 5 Yes
Hydrogen Bond Donors < 5 Yes
Hydrogen Bond Acceptors < 10 Yes

| Oral Bioavailability | High | Favorable |

Cheminformatics for Comprehensive Chemical Space Exploration of Benzothiazole Derivatives

Cheminformatics encompasses the use of computational tools to store, retrieve, analyze, and visualize chemical information. semanticscholar.org For the study of Diamthazole dihydrochloride, cheminformatics is essential for exploring the vast chemical space of related benzothiazole derivatives. ijsrst.com The "chemical space" refers to the entire collection of all possible molecules. semanticscholar.org

By employing cheminformatics techniques, researchers can systematically enumerate and analyze virtual libraries of Diamthazole dihydrochloride analogues. researchgate.net This allows for a comprehensive exploration of the structure-activity landscape, identifying regions of chemical space that are likely to contain potent antifungal compounds. ijsrst.com

Key applications of cheminformatics in this context include:

Database Management: Creating and managing databases of synthesized and virtual benzothiazole derivatives along with their associated biological data.

Diversity Analysis: Assessing the structural diversity of a compound library to ensure broad coverage of the relevant chemical space. semanticscholar.org

Similarity Searching: Identifying compounds with similar structures or properties to a known active compound like Diamthazole dihydrochloride.

Scaffold Hopping: Discovering novel chemical scaffolds that retain the key pharmacophoric features of the benzothiazole core but have different structural backbones. nih.gov

These cheminformatic approaches provide a systematic framework for navigating the complex chemical space of benzothiazole derivatives, ultimately facilitating the discovery of novel and patentable antifungal agents. researchgate.net

Q & A

Q. What is the chemical structure and IUPAC nomenclature of diamthazole dihydrochloride?

Diamthazole dihydrochloride is chemically defined as 6-(2-diethylaminoethoxy)-2-dimethylaminobenzothiazole dihydrochloride. Its structure includes a benzothiazole core substituted with diethylaminoethoxy and dimethylamino groups, forming a dihydrochloride salt. This nomenclature reflects its 2:1 stoichiometric ratio with hydrochloric acid, critical for solubility and stability .

Q. Why was diamthazole dihydrochloride withdrawn from clinical use?

Diamthazole dihydrochloride was withdrawn due to neurotoxicity observed in clinical settings. The U.S. FDA revoked its approvals in 1977 after reports of adverse neurological effects, emphasizing the need for rigorous preclinical neurotoxicity screening in modern drug development .

Q. What is the historical significance of diamthazole dihydrochloride in antifungal research?

Initially marketed as Asterol, it was a topical antifungal agent targeting dermatophytes. Its withdrawal highlights the importance of post-marketing surveillance and balancing efficacy with long-term safety in antimicrobial drug design .

Advanced Research Questions

Q. How can researchers design experiments to evaluate diamthazole dihydrochloride’s antifungal efficacy while mitigating neurotoxicity risks?

  • Step 1: Use in vitro antifungal susceptibility testing (e.g., CLSI M38/M44 guidelines) to determine minimum inhibitory concentrations (MICs) against dermatophytes.
  • Step 2: Employ rodent models to assess neurobehavioral effects via standardized CNS safety pharmacology tests (e.g., functional observational battery, motor activity assays) .
  • Step 3: Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with efficacy/toxicity thresholds.
  • Methodological Note: Include positive controls (e.g., terbinafine) and validate neurotoxicity endpoints using histopathology and biomarker analysis .

Q. What analytical methods are suitable for detecting diamthazole dihydrochloride in environmental or biological matrices?

Gas chromatography with flame ionization detection (GC-FID) is validated for structurally related compounds. Key steps include:

  • Sample Preparation: Solid-phase extraction (SPE) for biological samples or solvent extraction for soil matrices.
  • Validation: Assess linearity (1–100 µg/mL), precision (RSD <5%), and recovery rates (>90%) using spiked controls.
  • Limitations: Consider liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity in trace analysis .

Q. How can contradictory data on diamthazole dihydrochloride’s efficacy-toxicity profile be resolved in systematic reviews?

  • Data Harmonization: Standardize metrics (e.g., MICs, neurotoxicity scoring) across studies.
  • Bias Assessment: Apply Cochrane Risk of Bias Tool to evaluate preclinical and clinical studies.
  • Meta-Analysis: Use random-effects models to account for heterogeneity, with subgroup analyses for dose-dependent effects .

Q. What in vitro models are appropriate for screening diamthazole derivatives for reduced neurotoxicity?

  • Primary Neuronal Cultures: Assess cytotoxicity via lactate dehydrogenase (LDH) release and mitochondrial membrane potential assays.
  • Blood-Brain Barrier (BBB) Penetration: Use transwell co-cultures of brain endothelial cells and astrocytes to predict CNS exposure.
  • High-Content Screening: Quantify neurite outgrowth and synaptic integrity in SH-SY5Y neuroblastoma cells .

Methodological Challenges

Q. What are the key challenges in synthesizing diamthazole dihydrochloride analogs with improved safety profiles?

  • Structural Modifications: Replace the diethylaminoethoxy group with less lipophilic moieties to reduce CNS penetration.
  • Salt Selection: Test alternative salts (e.g., mesylate, phosphate) to optimize solubility without increasing neurotoxicity.
  • Synthetic Yield: Optimize reaction conditions (e.g., temperature, catalyst) for benzothiazole ring formation, referencing historical patents for scalability insights .

Q. How can researchers address variability in neurotoxicity reporting across preclinical studies?

  • Standardized Protocols: Adopt OECD Test Guidelines (e.g., TG 424 for neurotoxicity) for consistency.
  • Biomarker Panels: Integrate glial fibrillary acidic protein (GFAP) and neurofilament light chain (NfL) as translational biomarkers.
  • Data Sharing: Contribute to open-access repositories like CEBS (Chemical Effects in Biological Systems) to enhance cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.